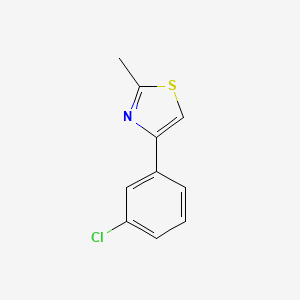

4-(3-Chlorophenyl)-2-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

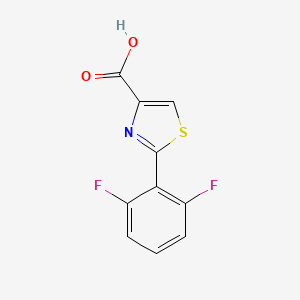

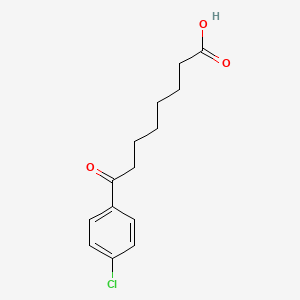

4-(3-Chlorophenyl)-2-methylthiazole (4-CPMT) is a synthetic compound belonging to the class of thiazoles. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of about 140°C. 4-CPMT is a widely studied compound due to its potential applications in a variety of fields, including medicine and biology. In particular, 4-CPMT has been studied for its possible use in the treatment of diseases such as cancer and Alzheimer's, as well as its possible role in the regulation of cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-(3-Chlorophenyl)-2-methylthiazole and its derivatives show promising applications in corrosion inhibition. Specifically, 4-MTHT, a similar triazole derivative, demonstrated high efficiency as a corrosion inhibitor for mild steel in acidic environments. It exhibits high inhibition efficiencies, reaching up to 99% in 1 M HCl, suggesting its potential as a protective agent against metal corrosion in industrial settings (Lagrenée et al., 2002). Another study highlighted the adsorption properties of 4H-triazole derivatives on mild steel surfaces in molar hydrochloric acid, where 4-MTHT was identified as the most effective inhibitor, emphasizing the importance of substituents in the inhibitor molecule for corrosion protection efficiency (Bentiss et al., 2007).

Antimicrobial and Antifungal Properties

Various studies have synthesized and evaluated the biological activity of thiazole derivatives. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives exhibited moderate to good antimicrobial activity, suggesting their potential in developing new antibacterial agents (Babu et al., 2016). Another set of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition, indicating their potential use in managing diseases related to these enzymes (Bekircan et al., 2015).

Synthesis and Molecular Docking of Heterocyclic Compounds

Thiazole derivatives have been synthesized and studied for their structural properties and potential biological activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for anticancer and antimicrobial activities. The study emphasized the potential of heterocyclic entities in designing compounds with biological activities (Katariya et al., 2021). In another study, a series of novel phenothiazine-1,2,3-triazole analogues were synthesized and showed moderate to good antiproliferative activity against various cancer cell lines, indicating the therapeutic potential of these compounds (Ma et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various biological systems .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A study on a similar compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed that the elimination half-life of the compound in the plasma of rats was about 1/30 of that of dogs after intravenous dosing .

Result of Action

Related compounds have been shown to have various biological activities .

Action Environment

The environment can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQOJRKCALBHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625648 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2-methylthiazole | |

CAS RN |

931929-86-1 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)